molecular formula C13H19FN4O4 B13709501 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine

Cat. No.: B13709501
M. Wt: 314.31 g/mol
InChI Key: HZXOOAKGEHCHTD-UHFFFAOYSA-N
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Description

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine is an organic compound that features a pyridine ring substituted with a fluorine atom and a long chain of ethoxy groups terminated with an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine typically involves multiple steps:

    Starting Material: The synthesis begins with 2-fluoropyridine.

    Ethoxylation: The pyridine ring is subjected to ethoxylation reactions to introduce the ethoxy groups. This is usually achieved through nucleophilic substitution reactions using ethylene oxide or similar reagents.

    Azidation: The terminal hydroxyl group of the ethoxy chain is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine can undergo various chemical reactions:

    Click Chemistry: The azide group can participate in click chemistry reactions with alkynes to form triazoles.

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the fluorine atom on the pyridine ring.

Major Products

    Triazoles: Formed from click chemistry reactions.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules through click chemistry.

    Medicine: Investigated for use in drug delivery systems due to its ability to form stable triazole linkages.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine primarily involves its reactivity due to the azide group and the fluorine atom. The azide group can undergo cycloaddition reactions, while the fluorine atom can be substituted by nucleophiles. These reactions enable the compound to form stable linkages with other molecules, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
  • 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
  • Azido-dPEG 4-acid

Uniqueness

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine is unique due to the presence of both a fluorine atom on the pyridine ring and a long chain of ethoxy groups terminated with an azide group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C13H19FN4O4

Molecular Weight

314.31 g/mol

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine

InChI

InChI=1S/C13H19FN4O4/c14-13-12(2-1-3-16-13)22-11-10-21-9-8-20-7-6-19-5-4-17-18-15/h1-3H,4-11H2

InChI Key

HZXOOAKGEHCHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)OCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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